molecular formula C12H19NO4 B2650974 rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid CAS No. 181023-52-9

rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid

Cat. No.: B2650974
CAS No.: 181023-52-9
M. Wt: 241.287
InChI Key: DRQHCLGJNMXFGK-PELKAZGASA-N
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Description

rac-(1R,6S)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic organic compound featuring a seven-membered fused ring system ([4.1.0] bicycloheptane) with a nitrogen atom (aza group) at position 2 and a carboxylic acid group at position 1. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic applications. This compound is primarily utilized as a building block in pharmaceutical research, enabling the synthesis of complex molecules through selective deprotection and functionalization .

Properties

IUPAC Name

(1S,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-4-5-8-7-12(8,13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQHCLGJNMXFGK-PELKAZGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@]1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307784-72-9
Record name rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic structure through cyclization reactions, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Bicyclic Framework Variations

The bicyclo[4.1.0]heptane core distinguishes the target compound from analogs with alternative ring systems:

Compound Name Bicyclo System Aza Position Carboxylic Acid Position Molecular Weight (g/mol) CAS Number
rac-(1R,6S)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0] 2 1 ~241 (estimated) Not explicitly listed
(1R,4S)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1] 2 1 241.28 1628613-10-4
rac-(1R,5S)-3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid [3.1.0] 3 1 295 2137763-16-5
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid [4.1.0] 3 6 - 1309352-51-9

Key Observations :

  • In contrast, the [2.2.1] system () may exhibit higher reactivity due to increased strain .
  • For example, 3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 1309352-51-9) has a distal carboxylic acid, which may reduce polarity compared to the target compound .

Functional Group Modifications

Trifluoromethyl Substitution

The compound in incorporates a trifluoromethyl (CF₃) group at position 5, significantly increasing molecular weight (295 Da vs. ~241 Da for the target) and altering lipophilicity. This modification enhances metabolic stability in drug candidates but may reduce aqueous solubility .

Fluorine-Containing Analogs

Compounds like (1S,3R)-3-[(tert-butoxy)carbonyl]amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS 279.29) replace the bicyclic system with a fluorinated cyclohexane. Fluorine atoms increase electronegativity and bioavailability but eliminate the conformational rigidity provided by bicyclic frameworks .

Q & A

Q. What are the optimal synthetic routes for rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid?

The synthesis typically involves multi-step strategies:

Bicyclic Core Formation : Cyclopropane ring closure via intramolecular alkylation or photochemical methods, often using precursors like norbornene derivatives.

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc₂O, DMAP, in DCM or THF) to protect the amine moiety .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH .

Q. Key Considerations :

  • Solvent selection (e.g., THF for low-temperature reactions).
  • Catalytic hydrogenation for stereochemical control .
  • Purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. What safety precautions are required for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles. Use face shields for high-risk procedures (e.g., grinding solids) .
  • Respiratory Protection : P95/P1 filters for dust control; OV/AG/P99 filters if volatile byproducts form .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological interactions?

The rac-(1R,6S) configuration impacts:

  • Conformational Rigidity : The bicyclo[4.1.0]heptane scaffold restricts rotational freedom, enhancing binding specificity to targets like enzymes or receptors .
  • Stereoselective Synthesis : Diastereomers exhibit divergent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric hindrance .
  • Biological Activity : Enantiomers may show differential inhibition of proteases or kinases. For example, (1R,6S) isomers often outperform (1S,6R) in binding assays .

Q. Methodological Insight :

  • Use chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution to separate enantiomers .

Q. What analytical methods are most effective for validating the compound’s structural integrity?

  • NMR Spectroscopy :
    • 1H/13C NMR: Confirm bicyclic scaffold (e.g., cyclopropane protons at δ 1.2–1.8 ppm) and Boc group (tert-butyl at δ 1.4 ppm) .
    • 2D COSY/NOESY: Resolve stereochemical assignments (e.g., axial vs. equatorial substituents) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+ (calc. for C₁₃H₂₁NO₄: 279.1471) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

Case Study : Conflicting solubility reports in aqueous vs. organic solvents:

  • Experimental Validation :
    • Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy.
    • Assess stability under thermal stress (TGA/DSC) and hydrolytic conditions (e.g., 40°C/75% RH) .
  • Computational Modeling : Predict logP and pKa with software like ACD/Labs or Schrödinger QikProp to guide solvent selection .

Q. What biological targets or mechanisms are associated with this compound?

  • Enzyme Inhibition : Acts as a transition-state analog for serine proteases (e.g., thrombin) due to its bicyclic core mimicking peptide β-strands .
  • Receptor Modulation : Binds to G-protein-coupled receptors (GPCRs) with IC₅₀ values in the µM range, as shown in radioligand displacement assays .
  • Cellular Uptake : Enhanced permeability in cancer cell lines (e.g., HeLa) due to passive diffusion and active transport .

Q. Experimental Design :

  • Use surface plasmon resonance (SPR) for real-time binding kinetics.
  • Pair with molecular docking (AutoDock Vina) to map interaction hotspots .

Q. How does the tert-butoxycarbonyl (Boc) group influence stability and derivatization?

  • Stability : Boc deprotection occurs under acidic conditions (e.g., TFA/DCM) but remains stable in basic aqueous media (pH < 10) .
  • Derivatization : Enables post-synthetic modifications (e.g., amide coupling via EDC/HOBt) after Boc removal .

Comparative Table : Boc vs. Alternative Protecting Groups:

GroupDeprotection ConditionsStability in Solvents
BocTFA/DCMStable in H₂O/MeOH
FmocPiperidine/DMFLabile in acids
CbzH₂/Pd-CSensitive to reductants

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